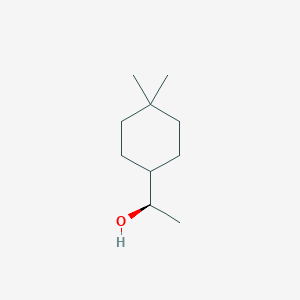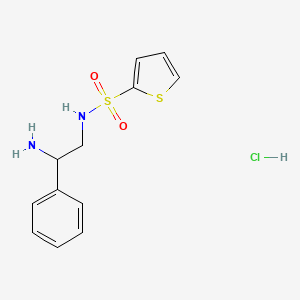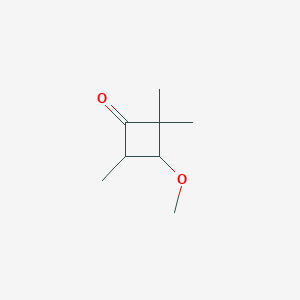
3-Methoxy-2,2,4-trimethylcyclobutan-1-one
Vue d'ensemble
Description
3-Methoxy-2,2,4-trimethylcyclobutan-1-one, also known as Musk Ketone, is a synthetic compound commonly used in the fragrance industry. This organic compound has a unique odor that resembles musk, hence the name Musk Ketone. However, Musk Ketone has also been studied for its potential applications in scientific research due to its interesting properties.
Applications De Recherche Scientifique
Photochemical Reactions and Synthesis
- The compound is involved in photochemical reactions that are fundamental in organic synthesis. For instance, 1,2,2-Trimethylbicyclo[1.1.0]butane reacts with excited state 1-cyanonaphthalene to produce derivatives including 1-methoxy-2,2,3-trimethylcyclobutane, showcasing its role in creating complex organic structures (Gassman & Carroll, 1986).
Chemical Analysis and Properties
- Spectroscopic, physicochemical, and photophysical investigations of related compounds have been conducted to understand their analytical potential. For example, studies on 4-(2,3,4-trimethoxyphenyl)-8-methoxy-2-oxo-1,2,5,6 tetrahydrobenzo [h] quinoline-3-carbonitrile, a closely related compound, highlight its use in determining critical micelle concentration and its anti-bacterial properties (Zayed & Kumar, 2017).
Enantioselective Syntheses
- The compound plays a role in enantioselective syntheses, important in creating specific chiral molecules. Research shows its use in asymmetric reactions with styrenyl systems to synthesize various biologically active molecules (Engler et al., 1999).
Organic and Material Chemistry
- It is used in Lewis acid-catalyzed cascade constructions of functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives, demonstrating its versatility in organic and materials chemistry (Yao & Shi, 2007).
Photoelectron Spectroscopy
- The compound and its derivatives are subjects in photoelectron spectroscopy, aiding in the understanding of electronic structures of organic molecules (Stunnenberg et al., 2010).
Propriétés
IUPAC Name |
3-methoxy-2,2,4-trimethylcyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-5-6(9)8(2,3)7(5)10-4/h5,7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKLBHRYEGJSEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C1=O)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2,2,4-trimethylcyclobutan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



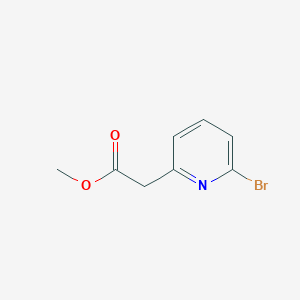
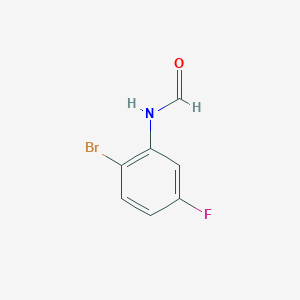
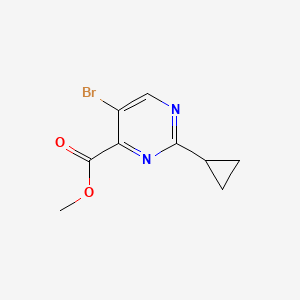
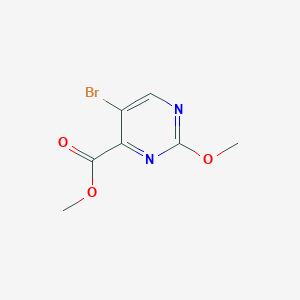
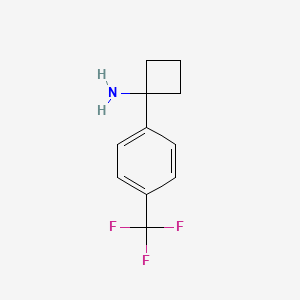
![1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride](/img/structure/B1429929.png)
![2-[2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]propanoic acid dihydrochloride](/img/structure/B1429930.png)
![methyl[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amine hydrochloride](/img/structure/B1429931.png)
![2-chloro-N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B1429932.png)
![8-Cyclopropyl-3-hydrazinyl-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1429933.png)
![[1,2,4]Triazolo[4,3-a]pyrazin-5-amine](/img/structure/B1429935.png)
![2-Oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-4'-carbonitrile hydrochloride](/img/structure/B1429936.png)
